Introduction: Unveiling a Key Heterocyclic Building Block
Introduction: Unveiling a Key Heterocyclic Building Block
An In-Depth Technical Guide to 3-Ethyl-2-methylpyridine for Scientific Professionals
3-Ethyl-2-methylpyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. As a member of the pyridine family, it is an aromatic heterocyclic compound whose core structure is a foundational element in numerous biologically active molecules, including vitamins and pharmaceuticals.[1][2] Its specific arrangement of ethyl and methyl groups on the pyridine ring imparts distinct physical and chemical properties, making it a versatile precursor for creating more complex molecular architectures. This guide provides an in-depth overview of 3-Ethyl-2-methylpyridine, tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of its properties, synthesis, and handling for laboratory and industrial applications.
Core Compound Identification
Precise identification is critical in research and development. 3-Ethyl-2-methylpyridine is cataloged under several identifiers, with CAS Number 27987-10-6 being a primary reference point.[3][4][5]
| Identifier | Data | Source(s) |
| IUPAC Name | 3-ethyl-2-methylpyridine | [6] |
| CAS Number | 27987-10-6 | [3][4][7] |
| Alternate CAS | 14159-59-2 | [6] |
| Molecular Formula | C₈H₁₁N | [4][6] |
| Molecular Weight | 121.18 g/mol | [4][6] |
| Canonical SMILES | CCC1=C(N=CC=C1)C | [6] |
| InChIKey | ZZKDGABMFBCSRP-UHFFFAOYSA-N | [6] |
Physicochemical and Spectroscopic Properties
Understanding the physical properties of a compound is paramount for designing experiments, purification protocols, and safe handling procedures. The properties of 3-Ethyl-2-methylpyridine are summarized below. Its limited solubility in water is attributed to its hydrophobic ethyl and methyl side chains, while it is generally more soluble in polar organic solvents like alcohols.[8]
| Property | Value | Source(s) |
| Boiling Point | 178.6 °C at 760 mmHg | [4][7] |
| Density | 0.919 g/cm³ | [4][7] |
| Flash Point | 58.2 °C | [4] |
| Refractive Index | 1.499 | [4] |
| Polar Surface Area (PSA) | 12.9 Ų | [4][6] |
| XLogP3 | 1.952 | [4] |
Synthesis and Reactivity
General Synthesis Pathway
Substituted pyridines like 3-Ethyl-2-methylpyridine are commonly synthesized via condensation reactions. A prevalent industrial method involves reacting aldehydes or ketones with ammonia over a catalyst at elevated temperature and pressure.[9] This approach, a variation of the Chichibabin pyridine synthesis, efficiently constructs the pyridine ring from simple, acyclic precursors.
The synthesis of 3-Ethyl-2-methylpyridine would conceptually involve the reaction of precursors that can provide the necessary carbon skeleton and nitrogen atom, such as a combination of propanal, acetaldehyde, and ammonia.
Caption: Conceptual workflow for the synthesis of 3-Ethyl-2-methylpyridine.
Reactivity Profile
The reactivity of 3-Ethyl-2-methylpyridine is governed by the pyridine ring and its alkyl substituents.
-
Pyridine Ring: The nitrogen atom has a lone pair of electrons, making the compound basic and nucleophilic. It can react with acids to form pyridinium salts.
-
Alkyl Side-Chains: The ethyl and methyl groups can undergo oxidation. The oxidation of the methyl group, in particular, is a key reaction for producing valuable derivatives. For example, the oxidation of related alkylpyridines is a primary industrial route to produce pyridinecarboxylic acids, such as nicotinic acid (Vitamin B3).[9][10]
Applications in Research and Drug Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] 3-Ethyl-2-methylpyridine serves as a crucial starting material in this domain.
-
Precursor to Nicotinic Acid (Vitamin B3): The most significant application of alkylpyridines is in the synthesis of nicotinic acid and its amide, nicotinamide.[10][11] These compounds are essential human nutrients (Vitamin B3) involved in the biosynthesis of coenzymes NAD and NADP, which are vital for metabolism and DNA repair.[10] The industrial synthesis often involves the oxidation of an alkylpyridine.
-
Building Block in Organic Synthesis: It is used as a foundational building block for synthesizing more complex molecules.[8] Its derivatives are explored in the development of agrochemicals, pharmaceuticals, and dyes.[8] The pyridine nucleus is a key component in drugs for various therapeutic areas, including tuberculosis treatment (e.g., isoniazid).[1]
Safety, Handling, and Storage
While a specific, comprehensive safety dataset for 3-Ethyl-2-methylpyridine is limited, data from analogous substituted pyridines provide a strong basis for safe handling protocols.[3] Related compounds like 5-ethyl-2-methylpyridine and 3-methylpyridine are classified as flammable liquids that can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[12][13]
Hazard Summary (Based on Analogs)
-
Flammability: Combustible liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[14]
-
Toxicity: Harmful if swallowed and can be toxic if inhaled or absorbed through the skin.[12]
-
Corrosivity: May cause severe skin burns and serious eye damage.[12]
-
Incompatible Materials: Strong acids, acid chlorides, and strong bases.[12]
Recommended Handling Protocol
-
Engineering Controls: Handle the product only within a certified chemical fume hood or a closed system with appropriate exhaust ventilation to minimize inhalation exposure.[12] Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[3]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.
-
Respiratory Protection: If exposure limits are likely to be exceeded, use a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK).[3]
-
-
Storage: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[12] Keep containers tightly closed and away from incompatible substances.[12][13]
-
Spill Management: In case of a spill, evacuate the area. Remove all sources of ignition.[13] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12] Do not allow the product to enter drains.
Experimental Protocol: Oxidation to Pyridine-2,3-dicarboxylic acid
This protocol describes a conceptual laboratory-scale oxidation of 3-Ethyl-2-methylpyridine, a key step towards synthesizing nicotinic acid derivatives. The reaction oxidizes both alkyl side chains.
Objective: To synthesize pyridine-2,3-dicarboxylic acid via oxidation of 3-Ethyl-2-methylpyridine.
Materials:
-
3-Ethyl-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 g of sodium hydroxide in 200 mL of distilled water.
-
Addition of Reactant: Add 12.1 g (0.1 mol) of 3-Ethyl-2-methylpyridine to the flask. Stir the mixture to create a suspension.
-
Oxidant Addition: While stirring vigorously, slowly and portion-wise add 47.4 g (0.3 mol) of potassium permanganate. Causality Note: The addition must be slow to control the exothermic reaction.
-
Reflux: Once the addition is complete, heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. Causality Note: The elevated temperature is necessary to drive the oxidation of the stable alkyl groups to completion.
-
Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water to recover any adsorbed product.
-
Acidification and Precipitation: Combine the filtrate and washings. Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid while stirring until the pH reaches approximately 3-4. Causality Note: The dicarboxylic acid product is soluble as its carboxylate salt in basic solution and precipitates upon acidification.
-
Isolation and Drying: A white precipitate of pyridine-2,3-dicarboxylic acid will form. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
-
Characterization: Determine the yield and characterize the product using techniques such as melting point determination and NMR spectroscopy.
Conclusion
3-Ethyl-2-methylpyridine stands as a compound of significant utility in synthetic chemistry. Its straightforward synthesis from basic precursors and its role as a key intermediate for high-value chemicals, most notably nicotinic acid, underscore its importance. For professionals in drug discovery and materials science, a thorough understanding of its properties, reactivity, and safe handling is essential for leveraging its potential as a versatile molecular building block.
References
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LookChem. (n.d.). 3-Ethyl-2-methylpyridine. LookChem. [Link]
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Solubility of Things. (n.d.). 3-Ethyl-2-methylpyridine. [Link]
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The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. [Link]
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Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. [Link]
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ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]
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Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. [Link]
- Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.
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MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]
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PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. [Link]
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Wikipedia. (n.d.). Nicotinic acid. [Link]
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